molecular formula C5H9ClN2O B6215362 3-hydroxypyrrolidine-3-carbonitrile hydrochloride CAS No. 2731014-55-2

3-hydroxypyrrolidine-3-carbonitrile hydrochloride

Katalognummer: B6215362
CAS-Nummer: 2731014-55-2
Molekulargewicht: 148.59 g/mol
InChI-Schlüssel: IMBDJRGNXXSXHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxypyrrolidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxypyrrolidine-3-carbonitrile hydrochloride typically involves the reaction of pyrrolidine derivatives with cyanide sources under controlled conditions. One common method involves the use of hydroxylamine and cyanogen bromide as reagents. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated by precipitation with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxypyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-oxo-pyrrolidine-3-carbonitrile, while reduction can produce 3-aminopyrrolidine-3-carbonitrile.

Wissenschaftliche Forschungsanwendungen

3-hydroxypyrrolidine-3-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 3-hydroxypyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the hydroxyl and nitrile groups.

    3-aminopyrrolidine: A derivative with an amino group instead of a hydroxyl group.

    3-oxo-pyrrolidine-3-carbonitrile: An oxidized form of the compound.

Uniqueness

3-hydroxypyrrolidine-3-carbonitrile hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and nitrile groups make it a versatile intermediate for various synthetic applications and potential biological activities.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxypyrrolidine-3-carbonitrile hydrochloride involves the reaction of 3-pyrrolidinone with cyanogen bromide followed by hydrolysis and treatment with hydrochloric acid.", "Starting Materials": [ "3-pyrrolidinone", "cyanogen bromide", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3-pyrrolidinone in water and add cyanogen bromide.", "Step 2: Stir the mixture at room temperature for several hours.", "Step 3: Add sodium hydroxide to the mixture to adjust the pH to basic.", "Step 4: Extract the product with ethyl acetate.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure.", "Step 7: Dissolve the residue in water and add hydrochloric acid.", "Step 8: Stir the mixture at room temperature for several hours.", "Step 9: Filter the precipitate and wash with water.", "Step 10: Dry the product under vacuum to obtain 3-hydroxypyrrolidine-3-carbonitrile hydrochloride." ] }

CAS-Nummer

2731014-55-2

Molekularformel

C5H9ClN2O

Molekulargewicht

148.59 g/mol

IUPAC-Name

3-hydroxypyrrolidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-2,4H2;1H

InChI-Schlüssel

IMBDJRGNXXSXHY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1(C#N)O.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.